2-(6-Methylpyridin-3-yl)-2-oxoacetic acid

Catalog No.
S14069465
CAS No.
M.F
C8H7NO3
M. Wt
165.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-Methylpyridin-3-yl)-2-oxoacetic acid

Product Name

2-(6-Methylpyridin-3-yl)-2-oxoacetic acid

IUPAC Name

2-(6-methylpyridin-3-yl)-2-oxoacetic acid

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C8H7NO3/c1-5-2-3-6(4-9-5)7(10)8(11)12/h2-4H,1H3,(H,11,12)

InChI Key

IBBVSNFCPJILRV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C(=O)O

2-(6-Methylpyridin-3-yl)-2-oxoacetic acid is an organic compound with the molecular formula C8_8H7_7N\O3_3. It features a pyridine ring substituted with a methyl group at the 6-position and an oxoacetic acid functional group. This compound is characterized by its unique structure that combines a heterocyclic aromatic system with a carboxylic acid derivative, making it of interest in various chemical and biological applications.

, including:

  • Oxidation: 2-(6-Methylpyridin-3-yl)-2-oxoacetic acid can be oxidized to form various oxo derivatives, enhancing its reactivity and potential applications in organic synthesis .
  • Reduction: It can also be reduced to yield corresponding alcohol derivatives, which may have different biological activities or serve as intermediates in further synthetic pathways.
  • Condensation Reactions: The compound may participate in condensation reactions with other nucleophiles, leading to the formation of more complex molecules .

Research indicates that 2-(6-Methylpyridin-3-yl)-2-oxoacetic acid exhibits notable biological activity. It has been studied for its potential therapeutic effects, particularly in the context of anti-inflammatory and analgesic properties. The presence of the pyridine ring is often associated with various pharmacological activities, including modulation of neurotransmitter systems . Furthermore, compounds with similar structures have been shown to interact with specific biological targets, suggesting that this compound may also possess bioactive properties.

The synthesis of 2-(6-Methylpyridin-3-yl)-2-oxoacetic acid can be achieved through several methods:

  • Condensation Reaction: A common approach involves the condensation of 6-methylpyridin-3-ol with chloroacetic acid under basic conditions. This method allows for the introduction of the oxoacetic acid moiety onto the pyridine ring.
  • Oxidative Methods: The compound can also be synthesized via oxidative methods where appropriate precursors are treated with oxidizing agents such as hydrogen peroxide in the presence of catalysts like alkali metal tungstates .
  • Alternative Synthetic Routes: Other synthetic routes may involve the use of different starting materials and reagents, depending on the desired yield and purity of the final product .

The unique structure of 2-(6-Methylpyridin-3-yl)-2-oxoacetic acid allows it to be utilized in various applications:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for drug development targeting inflammatory diseases or neurological disorders.
  • Chemical Synthesis: It can act as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules for research and industrial purposes.
  • Agricultural Chemicals: Its derivatives could also find applications in agrochemicals, particularly as herbicides or fungicides due to their biological activity.

Interaction studies involving 2-(6-Methylpyridin-3-yl)-2-oxoacetic acid have focused on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes related to inflammatory pathways or neurotransmitter receptors, although detailed mechanistic studies are still needed to fully elucidate these interactions . Such studies are crucial for understanding its potential therapeutic roles and optimizing its efficacy.

Several compounds share structural similarities with 2-(6-Methylpyridin-3-yl)-2-oxoacetic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-(4-Methoxyphenyl)-2-oxoacetic acidContains a methoxy group instead of pyridineKnown for anti-cancer properties
2-(Dimethylamino)-2-oxoacetic acidFeatures a dimethylamino groupExhibits different pharmacokinetic properties
2-(6-Methylpyridin-2-yl)aminoacetic acidContains an amino group at the 2-positionPotentially more polar, affecting solubility
2-(4-Trifluoromethylphenyl)-2-oxoacetic acidSubstituted with trifluoromethyl groupEnhanced lipophilicity, impacting bioavailability

These compounds illustrate the diversity within this class of molecules, each possessing distinct properties and potential applications.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

165.042593085 g/mol

Monoisotopic Mass

165.042593085 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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